molecular formula C15H21N3O3S B15115016 3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine

3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine

Cat. No.: B15115016
M. Wt: 323.4 g/mol
InChI Key: BVLQOSPYDBADPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine is a complex organic compound that features a pyrrolidine ring, a cyclopropyl group, and a pyridazine ring

Preparation Methods

The synthesis of 3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine involves multiple steps. The preparation typically starts with the formation of the pyrrolidine ring, followed by the introduction of the cyclopropanesulfonyl group. The final steps involve the formation of the pyridazine ring and the methoxy linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridazine ring. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives and pyridazine-containing molecules. Compared to these compounds, 3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine is unique due to its combination of structural features, which may confer distinct biological activities or chemical reactivity. Some similar compounds include:

  • Pyrrolidine-2,5-diones
  • Pyrrolizines
  • Pyrrolidin-2-ones

Properties

Molecular Formula

C15H21N3O3S

Molecular Weight

323.4 g/mol

IUPAC Name

3-cyclopropyl-6-[(1-cyclopropylsulfonylpyrrolidin-3-yl)methoxy]pyridazine

InChI

InChI=1S/C15H21N3O3S/c19-22(20,13-3-4-13)18-8-7-11(9-18)10-21-15-6-5-14(16-17-15)12-1-2-12/h5-6,11-13H,1-4,7-10H2

InChI Key

BVLQOSPYDBADPR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(C3)S(=O)(=O)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.